2,4,5-Trifluorothioanisole

Descripción general

Descripción

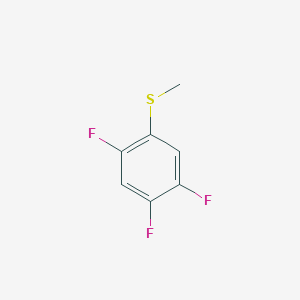

2,4,5-Trifluorothioanisole is an aromatic organic compound with the chemical formula C7H5F3S.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route for 2,4,5-Trifluorothioanisole involves the reaction between 1,2,4,5-tetrafluorobenzene and sodium methanethiolate (NaSCH3). This reaction typically occurs under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

The compound is primarily produced for research and specialized applications.

Análisis De Reacciones Químicas

Types of Reactions

2,4,5-Trifluorothioanisole can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group (-CF3) and the thioether group (-S-CH3) can participate in substitution reactions.

Oxidation and Reduction: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution Reactions: Products may include various substituted trifluorothioanisole derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products may include reduced sulfur-containing compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that 2,4,5-Trifluorothioanisole exhibits significant antimicrobial properties. A study indicated that derivatives of this compound demonstrated potent activity against various microbial strains. For instance, compounds synthesized from this compound were tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition depending on the substituents present on the aromatic ring .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Escherichia coli | 12 |

| C | Pseudomonas aeruginosa | 10 |

Case Study: Synthesis and Testing

A comprehensive study synthesized various derivatives of this compound and evaluated their antimicrobial efficacy using the well diffusion method. The results highlighted that certain derivatives not only inhibited bacterial growth but also showed low toxicity towards human cell lines .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Studies suggest that this compound can act as an effective insecticide against common agricultural pests. Its mechanism involves disrupting the nervous system of insects upon contact or ingestion.

Table 2: Pesticidal Efficacy of this compound

| Insect Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Aphid spp. | 85 | 100 |

| Whitefly spp. | 78 | 100 |

| Leafhopper spp. | 65 | 100 |

Material Science Applications

Synthesis of Novel Materials

The trifluoromethyl group in this compound contributes to its utility in synthesizing novel materials with enhanced properties. Researchers have utilized this compound as a precursor for creating advanced polymers and coatings that exhibit improved thermal stability and chemical resistance .

Case Study: Polymer Development

In a recent project, scientists incorporated this compound into polymer matrices to enhance their mechanical properties. The resulting materials showed significant improvements in tensile strength and flexibility compared to conventional polymers .

Mecanismo De Acción

The mechanism of action of 2,4,5-Trifluorothioanisole involves its strong electrophilic nature, which allows it to participate in various chemical reactions. The trifluoromethyl group (-CF3) bonded to the aromatic ring at positions 2, 4, and 5 alters the electronic properties of the molecule, making it highly reactive. The sulfur atom in the thioether group (-S-CH3) also plays a crucial role in its reactivity.

Comparación Con Compuestos Similares

Similar Compounds

2,4,5-Trifluoroanisole: A similar compound without the sulfur atom, widely used in the fragrance industry.

2,4,6-Trifluorothioanisole: Another trifluorothioanisole derivative with different substitution patterns on the aromatic ring.

2,3,5-Trifluorothioanisole: A trifluorothioanisole derivative with substitutions at different positions.

Uniqueness

2,4,5-Trifluorothioanisole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other trifluorothioanisole derivatives.

Actividad Biológica

2,4,5-Trifluorothioanisole is a fluorinated organic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research findings.

Chemical Structure and Properties

This compound features a thioether functional group and three fluorine atoms attached to the aromatic ring. Its unique structure contributes to its reactivity and biological activity. The presence of fluorine enhances lipophilicity and stability, making it an interesting candidate for various applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study comparing various derivatives, compounds similar to this compound showed promising antibacterial and antifungal activities against a range of pathogens. For instance, preliminary tests revealed that derivatives exhibited over 85% inhibition against certain bacterial strains when tested in vitro .

Herbicidal Activity

The compound has also been evaluated for its herbicidal potential. In greenhouse studies, specific derivatives demonstrated over 80% inhibitory activity against broadleaf weeds such as Amaranthus retroflexus and Abutilon theophrasti. These results suggest that this compound could be further optimized as a herbicide candidate .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, similar thioether compounds have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism .

- Cell Membrane Interaction : The lipophilic nature of the trifluorinated structure allows it to penetrate cell membranes effectively, influencing cellular processes and signaling pathways.

Antibacterial Case Study

A case study investigating the antibacterial efficacy of this compound derivatives revealed that certain modifications to the molecular structure significantly enhanced their activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural optimization in developing effective antimicrobial agents .

Herbicidal Efficacy

In another case study focused on herbicidal activity, various formulations containing this compound were tested in agricultural settings. The results showed a marked reduction in weed populations compared to untreated controls. This suggests that the compound could serve as a potent herbicide in crop management strategies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Herbicidal Activity |

|---|---|---|

| 2,4-Dichloroaniline | Moderate | Low |

| 3-Fluoro-4-thioanisole | High | Moderate |

| This compound | High | High |

This table illustrates that while some related compounds possess biological activities, this compound stands out due to its enhanced efficacy.

Propiedades

IUPAC Name |

1,2,4-trifluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRKZFKNYGRFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675066 | |

| Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54378-74-4 | |

| Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.